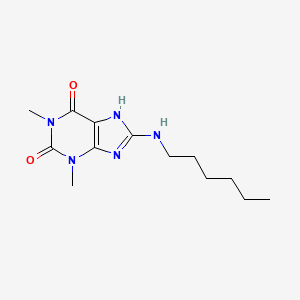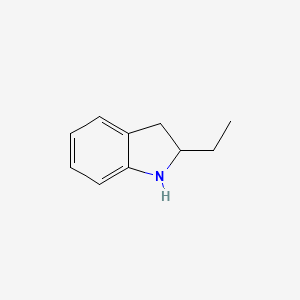
((Allyloxy)carbonyl)-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(((allyloxy)carbonyl)amino)propanoic acid is a chiral amino acid derivative with a unique structure that includes an allyloxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((allyloxy)carbonyl)amino)propanoic acid typically involves the protection of the amino group of ®-2-aminopropanoic acid (also known as ®-alanine) with an allyloxycarbonyl group. This can be achieved through the reaction of ®-alanine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of ®-2-(((allyloxy)carbonyl)amino)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(((allyloxy)carbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The allyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the allyloxycarbonyl group under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different protective or functional groups.
Aplicaciones Científicas De Investigación
®-2-(((allyloxy)carbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(((allyloxy)carbonyl)amino)propanoic acid involves its interaction with various molecular targets. The allyloxycarbonyl group can act as a protective group, allowing selective reactions to occur at other functional sites. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing the structure and function of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
®-2-aminopropanoic acid: The parent compound without the allyloxycarbonyl group.
N-Boc-®-2-aminopropanoic acid: A similar compound with a different protective group (tert-butoxycarbonyl).
®-2-((benzyloxycarbonyl)amino)propanoic acid: Another derivative with a benzyloxycarbonyl protective group.
Uniqueness
®-2-(((allyloxy)carbonyl)amino)propanoic acid is unique due to its allyloxycarbonyl group, which provides specific reactivity and stability. This makes it particularly useful in selective synthesis and as a versatile intermediate in organic chemistry.
Propiedades
IUPAC Name |
(2R)-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYYGPXCIWHLPP-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(3,4,5-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895123.png)
![[3-(3,4,5-Trifluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7895133.png)

![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B7895146.png)


![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B7895171.png)


![4-[5-chloro-2-(difluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B7895188.png)

![(2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7895215.png)

![[Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid](/img/structure/B7895231.png)
